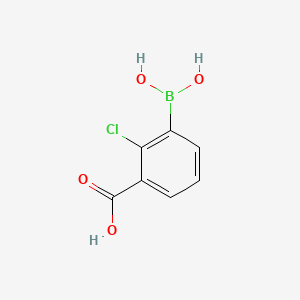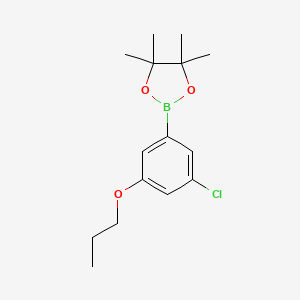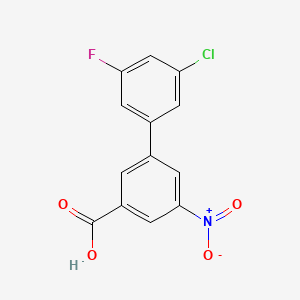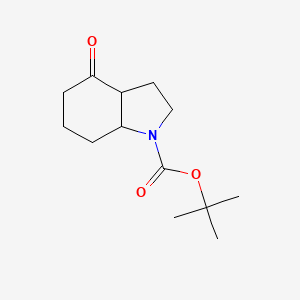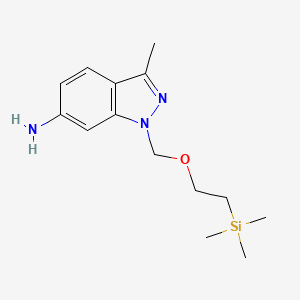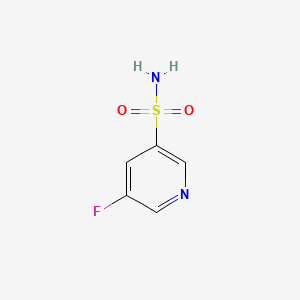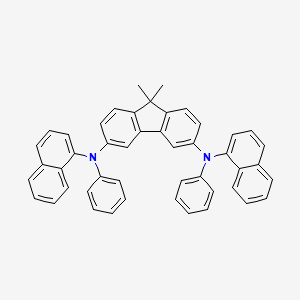
DMFL-NPB, N,N/'-Bis(naphthalen-1-yl)-N,N/'-bis(phenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of DMFL-NPB consists of a 9,9-dimethylfluorene core with naphthalen-1-yl and phenyl groups attached . The molecular weight is 628.80 g/mol .Physical And Chemical Properties Analysis
DMFL-NPB has a molecular weight of 628.802 g/mol and a density of 1.2±0.1 g/cm3 . It has a UV peak at 381 nm (in THF) and a photoluminescence peak at 458 nm (in THF) .Applications De Recherche Scientifique
Organic Light-Emitting Diodes (OLEDs)
Specific Scientific Field
Organic electronics and optoelectronics, particularly in the field of light-emitting devices.
Summary
DMFL-NPB is commonly used as a hole transport material in organic light-emitting diodes (OLEDs). OLEDs are thin-film devices that emit light when an electric current passes through organic layers. DMFL-NPB serves as a hole injection layer, facilitating efficient charge transport from the anode to the emissive layer.
Experimental Procedures
Results
- Researchers have achieved EQEs exceeding 20% for white OLEDs using DMFL-NPB as a hole transport layer .
Electrochemical Cells with Stable White Light Emission
Specific Scientific Field
Electrochemical devices and materials.
Summary
DMFL-NPB is utilized in white light-emitting electrochemical cells (LECs). These devices combine the advantages of OLEDs and electrochemical cells, offering stable and efficient white light emission. DMFL-NPB forms exciplexes with aromatic amines, resulting in white light emission.
Experimental Procedures
Results
Safety And Hazards
Propriétés
IUPAC Name |
9,9-dimethyl-3-N,6-N-dinaphthalen-1-yl-3-N,6-N-diphenylfluorene-3,6-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H36N2/c1-47(2)43-29-27-37(48(35-19-5-3-6-20-35)45-25-13-17-33-15-9-11-23-39(33)45)31-41(43)42-32-38(28-30-44(42)47)49(36-21-7-4-8-22-36)46-26-14-18-34-16-10-12-24-40(34)46/h3-32H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHTZRPKLKQSNLX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC5=CC=CC=C54)C6=C1C=CC(=C6)N(C7=CC=CC=C7)C8=CC=CC9=CC=CC=C98)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H36N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
628.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
DMFL-NPB, N,N/'-Bis(naphthalen-1-yl)-N,N/'-bis(phenyl)- | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

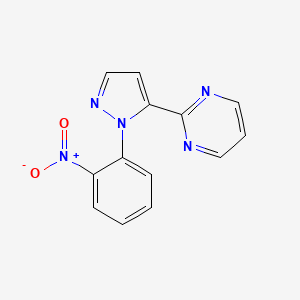
![(1H-pyrrolo[3,2-b]pyridin-5-yl)methanol](/img/structure/B566846.png)
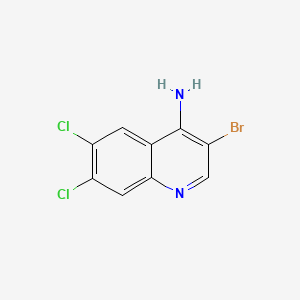
![Ethyl 7-hydroxy-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B566852.png)
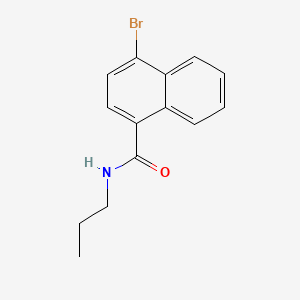
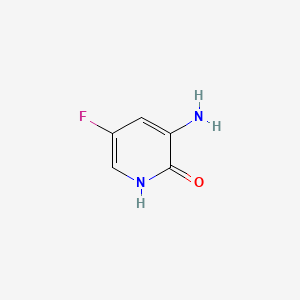
![3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B566855.png)
